Tubulin Polymerization-IN-50 Demonstrates Specific Binding Mode and Potency Within Its Benzimidazole Analog Series
Tubulin polymerization-IN-50 (compound 7n) was identified as one of the two most cytotoxic benzimidazole derivatives in a series of synthesized compounds. In a direct head-to-head comparison against its close structural analog 7u, compound 7n exhibited a comparable tubulin polymerization inhibition IC50 value of 5.05 μM, confirming its potent activity within this specific chemical series [1]. Furthermore, the study computationally validated the stabilized binding interactions of 7n with the tubulin colchicine-binding site (PDB ID: 3E22), providing a mechanistic rationale for its activity profile [1].
| Evidence Dimension | Tubulin Polymerization Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 5.05 ± 0.13 μM |
| Comparator Or Baseline | Compound 7u (close structural analog within the same study) |
| Quantified Difference | Comparable potency; both compounds were the most cytotoxic in the series |
| Conditions | Cell-free tubulin polymerization assay; binding modeled against PDB ID: 3E22 |
Why This Matters
Establishes 7n as a lead compound within its benzimidazole series, providing a benchmark for SAR studies and enabling rational selection for experiments requiring a defined potency range.
- [1] Laxmikeshav K, Rahman Z, Mahale A, Gurukkala Valapil D, Sharma P, George J, Phanindranath R, Dandekar MP, Kulkarni OP, Nagesh N, Shankaraiah N. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorg Med Chem Lett. 2023;96:129494. View Source
